4-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Description
4-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a structurally complex small molecule featuring a benzenesulfonamide core, a piperazine-carbonyl linker, and a 4-cyclopropylthiazole moiety. The piperazine ring, a common pharmacophore in medicinal chemistry, contributes to conformational flexibility and hydrogen-bonding interactions. This compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions, carbonyl coupling, and cyclopropane formation, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
4-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S2/c1-22(2)29(26,27)17-7-5-16(6-8-17)20(25)24-11-9-23(10-12-24)13-19-21-18(14-28-19)15-3-4-15/h5-8,14-15H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQFXPJMYXQEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a novel piperazine derivative that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with cyclopropylthiazole, followed by carbonylation and sulfonamide formation. The structural complexity allows for various modifications that can enhance biological activity.
Antimicrobial Properties
Research indicates that piperazine derivatives exhibit significant antimicrobial activity. A related compound demonstrated effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.008 μM, suggesting that modifications at the piperazine scaffold can lead to enhanced antitubercular activity .
Anticancer Activity
Studies have shown that piperazine-containing compounds can interfere with cancer cell proliferation. For instance, benzimidazole derivatives with a piperazine core displayed cytotoxic effects against various cancer cell lines, with IC50 values ranging from 34 to 39 µM . The specific structure of the piperazine derivative influences its activity, indicating a structure-activity relationship (SAR) that could be leveraged in drug design.
The mechanism by which these compounds exert their biological effects often involves the disruption of cellular processes such as tubulin polymerization and depolymerization, which are critical for cell division and survival in cancer cells . Additionally, compounds have been shown to induce cytotoxicity through mechanisms such as lactate dehydrogenase (LDH) release and morphological changes in treated cells .
Data Summary
| Biological Activity | MIC/IC50 Values | Reference |
|---|---|---|
| Antitubercular | 0.008 μM | |
| Cytotoxicity in Cancer | 34 - 39 µM | |
| LDH Release | Significant Release |
Case Studies
- Antitubercular Evaluation : A study synthesized several piperazine derivatives and evaluated their anti-mycobacterial activity against Mycobacterium tuberculosis H37Ra. The most promising compound exhibited an MIC of 0.008 μM, highlighting the potential for developing new antitubercular agents based on this scaffold .
- Cytotoxicity Assessment : In vitro studies on benzimidazole-piperazine derivatives showed significant cytotoxic effects across different tumor cell lines. The compounds were tested at concentrations up to 60 µM, revealing a notable increase in LDH release, indicating cell membrane damage and cytotoxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural features are compared below with analogs from diverse pharmacological classes, focusing on molecular architecture, physicochemical properties, and biological implications.
Table 1: Structural Comparison
Key Observations
Core Heterocycles: The target’s thiazole (vs. quinazolinone in A3 or benzothiazole in BZ-IV) offers distinct electronic profiles. Thiazoles are electron-deficient due to the sulfur atom, enhancing π-stacking interactions compared to benzothiazoles or quinazolinones . The cyclopropyl substituent on the thiazole (target) introduces strain and lipophilicity, contrasting with the planar fluorophenyl (A3) or trifluoromethylphenyl (Compound 19) groups .
Piperazine Linkers :
- The piperazine-carbonyl group in the target compound allows for hydrogen bonding and conformational flexibility, similar to piperazine-carboxamide in A3 .
- In contrast, piperazine-sulfonamide derivatives (e.g., Compound 7c) exhibit stronger electron-withdrawing effects from the nitro group, altering solubility and receptor affinity .
Sulfonamide Modifications :
- The N,N-dimethylbenzenesulfonamide in the target enhances lipophilicity compared to unsubstituted sulfonamides (e.g., Compound 7c). This substitution may reduce renal clearance and improve bioavailability .
Table 2: Physicochemical and Pharmacokinetic Properties
Key Observations
- The cyclopropyl-thiazole moiety increases synthetic complexity compared to simpler aryl groups in A3 or BZ-IV .
Table 3: Pharmacological Implications
Key Observations
Q & A
Q. What are the key synthetic routes and critical reaction conditions for this compound?
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Cyclopropyl-substituted thiazole precursors are coupled with piperazine derivatives under reflux conditions using polar aprotic solvents (e.g., DMF, DCM) .
- Sulfonamide and carbonyl linkages : Nucleophilic substitution or coupling reactions (e.g., carbodiimide-mediated amidation) are employed, requiring pH control (6.5–7.5) and catalysts like HOBt/DCC .
- Purification : Column chromatography (silica gel, eluent: 5–10% MeOH/DCM) or recrystallization (ethanol/water mixtures) ensures >95% purity .
Q. Which spectroscopic and chromatographic methods are essential for structural characterization?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the piperazine, thiazole, and sulfonamide groups. Aromatic protons in the benzenesulfonamide moiety typically resonate at δ 7.5–8.0 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]+ ~500–550 Da) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity and detect intermediates .
Q. What preliminary biological assays are recommended for activity screening?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity measured via malachite green assay) .
- Receptor binding studies : Radioligand displacement assays (e.g., dopamine or serotonin receptors) with IC50 determination .
- Antimicrobial screening : Microdilution assays (MIC values) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can synthetic yield be optimized in multi-step reactions?
- Solvent selection : DMF enhances coupling efficiency for amide bonds but requires strict anhydrous conditions .
- Temperature control : Microwave-assisted synthesis (80–120°C) reduces reaction time for thiazole formation by 40% .
- Catalytic additives : Pd(OAc)2/Xantphos improves Suzuki-Miyaura coupling for aryl-thiazole linkages .
Q. How to resolve contradictions in reported biological activity data?
- Orthogonal assays : Validate enzyme inhibition using both fluorescence-based and radiometric methods to rule out assay-specific artifacts .
- Structural analogs : Compare activity of derivatives (e.g., replacing cyclopropyl with methyl groups) to identify critical substituents .
- Metabolic stability testing : Use liver microsomes to assess if contradictory in vitro/in vivo results stem from rapid degradation .
Q. What computational strategies predict target binding modes and affinity?
- Molecular docking (AutoDock Vina) : Simulate interactions with homology-modeled receptors (e.g., dopamine D3 receptor) to prioritize targets .
- Molecular dynamics (MD) simulations : GROMACS-based 100-ns simulations evaluate conformational stability of the piperazine-thiazole hinge .
- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC50 values .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Synthesize analogs with modified cyclopropyl (e.g., cyclobutyl) or sulfonamide (e.g., trifluoromethyl) groups .
- Bioisosteric replacement : Replace the thiazole with oxazole or pyridine and compare potency .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) using Schrödinger Phase .
Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?
- Rodent PK studies : Intravenous/oral administration in Sprague-Dawley rats with LC-MS/MS quantification (t1/2, Cmax, AUC) .
- hERG channel inhibition : Patch-clamp assays to assess cardiac toxicity risks (IC50 < 10 μM indicates high risk) .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
